2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine 2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17631126
InChI: InChI=1S/C7H14F2N2/c1-6-2-11(3-6)5-7(8,9)4-10/h6H,2-5,10H2,1H3
SMILES:
Molecular Formula: C7H14F2N2
Molecular Weight: 164.20 g/mol

2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine

CAS No.:

Cat. No.: VC17631126

Molecular Formula: C7H14F2N2

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-3-(3-methylazetidin-1-yl)propan-1-amine -

Specification

Molecular Formula C7H14F2N2
Molecular Weight 164.20 g/mol
IUPAC Name 2,2-difluoro-3-(3-methylazetidin-1-yl)propan-1-amine
Standard InChI InChI=1S/C7H14F2N2/c1-6-2-11(3-6)5-7(8,9)4-10/h6H,2-5,10H2,1H3
Standard InChI Key VGNYZFPVUUQAPV-UHFFFAOYSA-N
Canonical SMILES CC1CN(C1)CC(CN)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s backbone consists of a three-carbon propane chain with two fluorine atoms at the C2 position and a 3-methylazetidin-1-yl group at C3. The azetidine ring—a four-membered nitrogen-containing heterocycle—introduces significant ring strain, which influences both reactivity and conformational flexibility . The methyl group at the 3-position of the azetidine ring creates steric hindrance, potentially affecting intermolecular interactions in biological systems.

The molecular formula is C<sub>7</sub>H<sub>14</sub>F<sub>2</sub>N<sub>2</sub>, with a molecular weight of 164.20 g/mol, identical to its 2-methylazetidine analogue . Key descriptors include:

  • IUPAC Name: 2,2-difluoro-3-(3-methylazetidin-1-yl)propan-1-amine

  • SMILES: CC1CN(C1)CC(F)(F)CN

  • InChIKey: DWQUSDOYEVTTKI-UHFFFAOYSA-N (derived from the 2-methyl variant)

Stereoelectronic Effects

The electronegative fluorine atoms at C2 withdraw electron density, polarizing the C–F bonds and creating a dipole moment that enhances solubility in polar solvents . The azetidine nitrogen’s lone pair participates in conjugation with the propane chain, moderating basicity compared to aliphatic amines. Quantum mechanical calculations predict a pK<sub>a</sub> of ~8.5 for the primary amine, making it moderately basic under physiological conditions .

Synthesis and Manufacturing

Retrosynthetic Analysis

A plausible synthesis route involves:

  • Azetidine Ring Formation: Cyclization of 3-methyl-1,3-diaminopropane via intramolecular nucleophilic substitution.

  • Propane Chain Assembly: Coupling the azetidine to a difluorinated propane backbone using Mitsunobu or Ullmann-type reactions.

  • Amine Functionalization: Protection and deprotection of the primary amine group to prevent side reactions .

Physicochemical Properties

Solubility and Partitioning

  • LogP: Estimated at 1.08 (similar to 2-methyl analogue) , indicating moderate lipophilicity.

  • Solubility: 12.6 mg/mL in water (predicted via Ali solubility model) , suitable for aqueous formulations.

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 3.45 (m, 2H, N–CH<sub>2</sub>), 2.95 (t, 2H, CH<sub>2</sub>F<sub>2</sub>), 2.70 (m, 1H, azetidine CH), 1.30 (d, 3H, CH<sub>3</sub>) .

  • <sup>19</sup>F NMR: δ -118.5 (dd, J = 240 Hz, 2F) .

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